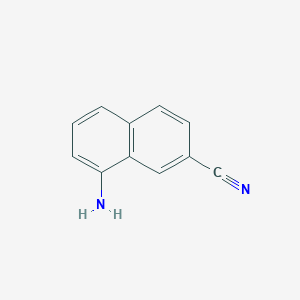

8-Aminonaphthalene-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73399-93-6 |

|---|---|

Molecular Formula |

C11H8N2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

8-aminonaphthalene-2-carbonitrile |

InChI |

InChI=1S/C11H8N2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,13H2 |

InChI Key |

UOHKMUCDRXPZLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)C(=C1)N |

Origin of Product |

United States |

The Contextual Landscape of Functionalized Naphthalene Derivatives in Organic Chemistry

Functionalized naphthalene (B1677914) derivatives represent a cornerstone in the field of organic chemistry, prized for their versatile applications and intriguing electronic properties. epa.gov Naphthalene, a bicyclic aromatic hydrocarbon, serves as a rigid and planar scaffold that can be chemically modified to create a diverse array of molecules with tailored characteristics. epa.govsigmaaldrich.com These derivatives are not merely laboratory curiosities; they are integral components in the development of advanced materials, including polymers and dyes, and are pivotal in the synthesis of complex molecular architectures. sigmaaldrich.com

The introduction of functional groups onto the naphthalene core dramatically influences its physical and chemical properties, leading to applications ranging from fluorescent probes to pharmaceutical intermediates. epa.gov The position of these functional groups is crucial, as different isomers can exhibit markedly different behaviors. The study of naphthalene derivatives is a mature yet continually evolving field, with ongoing research focused on developing novel synthetic methodologies and exploring the unique photophysical properties of these compounds. epa.govsigmaaldrich.com

The Significance of Amino and Nitrile Functionalities in Molecular Design and Functional Materials

The potency of 8-Aminonaphthalene-2-carbonitrile as a research compound is significantly enhanced by the presence of its two functional groups: an amino (-NH2) group and a nitrile (-CN) group. These functionalities are not passive decorations on the naphthalene (B1677914) scaffold; they are active participants in the molecule's chemical and physical behavior.

The amino group is a powerful tool in molecular design. sigmaaldrich.com Its ability to act as a hydrogen bond donor and its basic nature allow it to partake in a variety of intermolecular interactions. sigmaaldrich.com Furthermore, the amino group is a versatile synthetic handle, readily undergoing reactions such as acylation and alkylation, which allows for the straightforward construction of more complex molecules. In the context of materials science, the presence of an amino group can enhance a molecule's solubility and its ability to bind to surfaces or other molecules.

The nitrile group , on the other hand, is a unique and valuable functionality. It is a strong dipole and can participate in hydrogen bonding as an acceptor. synquestlabs.com The nitrile group is also a precursor to other important functional groups; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This chemical versatility makes nitrile-containing compounds valuable intermediates in multi-step synthetic sequences. yacooscience.comsigmaaldrich.com In materials science, the electronic properties of the nitrile group are often exploited in the design of organic electronic materials. synquestlabs.com

The combination of both an amino and a nitrile group on the same aromatic scaffold, as seen in this compound, creates a bifunctional molecule with a rich and varied chemical reactivity profile. This duality makes it a particularly attractive building block for the synthesis of heterocyclic compounds and other complex organic structures. sigmaaldrich.com

Research Imperatives and Scholarly Contributions of 8 Aminonaphthalene 2 Carbonitrile Studies

Contemporary Direct Synthesis Pathways to this compound

Direct and efficient synthesis of this compound is of significant interest. While a single-step, direct synthesis from simple precursors is not extensively documented, multi-step pathways that lead to the target molecule with high purity are of primary importance.

Strategic Precursors and Reagents for Amino- and Cyano-Naphthalene Synthesis

The synthesis of this compound can be strategically approached through the preparation and subsequent conversion of a key intermediate, 8-aminonaphthalene-2-carboxylic acid . The synthesis of this precursor can be achieved from several starting materials. One notable route begins with 8-nitro-2-naphthonitrile . This pathway involves the simultaneous reduction of the nitro group to an amine and the hydrolysis of the nitrile group to a carboxylic acid.

Another important precursor is 2-amino-1-naphthalene sulfonic acid (Tobias acid). Nitration of Tobias acid can yield 8-nitro-2-amino-1-naphthalene sulfonic acid, which upon hydrolysis, provides 8-nitro-2-naphthylamine . This intermediate can then be further transformed into 8-aminonaphthalene-2-carboxylic acid. This route is particularly noteworthy as it avoids the use of the carcinogenic β-naphthylamine.

Once 8-aminonaphthalene-2-carboxylic acid is obtained, the final step is the conversion of the carboxylic acid to a nitrile. This can be achieved through the formation of a primary amide, followed by dehydration using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃).

A summary of key precursors is presented in the table below.

| Precursor | Target Intermediate/Product | Key Transformation |

| 8-Nitro-2-naphthonitrile | 8-Aminonaphthalene-2-carboxylic acid | Reduction of nitro group and hydrolysis of nitrile |

| 2-Amino-1-naphthalene sulfonic acid (Tobias acid) | 8-Aminonaphthalene-2-carboxylic acid | Nitration, hydrolysis, and further conversion |

| 8-Aminonaphthalene-2-carboxylic acid | This compound | Amide formation and dehydration |

Optimized Reaction Conditions and Catalytic Systems (e.g., Lewis Acid Catalysis, Bucherer Reaction, Sugasawa Reaction)

The conversion of precursors into this compound and its analogs relies on optimized reaction conditions and often, the use of catalytic systems.

The Bucherer-Lepetit reaction stands out as a powerful method for the synthesis of naphthylamines from naphthols. wikipedia.org Theoretically, if 8-hydroxynaphthalene-2-carbonitrile were available, its amination using ammonia (B1221849) and sodium bisulfite could provide a direct route to this compound. The Bucherer reaction is reversible and is widely used in the synthesis of dye precursors. wikipedia.orgorganicreactions.org

Lewis acid catalysis is pivotal in various transformations on the naphthalene ring. For instance, in Friedel-Crafts type reactions, Lewis acids like aluminum chloride (AlCl₃) are essential for the acylation or alkylation of the naphthalene core. While not a direct route to the target molecule, these reactions are fundamental for creating substituted naphthalenes that can be further elaborated.

The Sugasawa reaction , a specific type of Friedel-Crafts reaction, allows for the ortho-acylation of anilines using a nitrile and a combination of Lewis acids, typically boron trichloride (B1173362) (BCl₃) and aluminum chloride (AlCl₃). While this reaction is primarily for aniline (B41778) derivatives, conceptually similar strategies could be envisioned for the functionalization of aminonaphthalenes, although direct application to synthesize this compound would depend on the availability of a suitable and selectively reactive aminonaphthalene precursor.

Elucidation of Reaction Mechanisms and Regioselectivity (e.g., Benzannulation with Quasi-Aromatic Rearrangement, Spiroarenium Cation Formation)

The regioselectivity of these synthetic methods is of paramount importance. In the Bucherer reaction , the mechanism involves the addition of a bisulfite anion to the naphthol, leading to a tetralone sulfonic acid intermediate. Subsequent nucleophilic addition of ammonia or an amine, followed by dehydration and elimination of the bisulfite, yields the corresponding naphthylamine. wikipedia.org The position of the incoming amino group is dictated by the initial position of the hydroxyl group.

Modern synthetic strategies, such as benzannulation reactions , offer a powerful tool for constructing the naphthalene ring system with defined substitution patterns. For example, the Asao-Yamamoto benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes provides a regioselective route to 2-halo-3-silylnaphthalenes. rsc.org These naphthalenes can then be further functionalized. While a direct application to this compound is not reported, this methodology highlights the potential of building the desired substitution pattern from acyclic precursors. The mechanism of such reactions often involves complex cascades, including cycloadditions and rearrangements, where the final regiochemistry is controlled by the nature of the substituents and the catalyst.

Advanced Strategies for Introducing Nitrile and Amino Groups onto Naphthalene Scaffolds

Instead of building the entire substituted naphthalene from scratch, an alternative approach is to introduce the amino and cyano groups onto a pre-existing naphthalene ring.

Functionalization via Cyano-Group Installation (e.g., from nitriles in ortho-acylation)

The introduction of a cyano group onto a naphthalene ring can be achieved through several methods. One of the most common is the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, often using copper(I) cyanide. For example, if 8-aminonaphthalene-2-amine were available, one of the amino groups could potentially be selectively diazotized and converted to a nitrile.

Another approach involves the conversion of a carboxylic acid to a nitrile, as previously mentioned. The synthesis of 8-aminonaphthalene-2-carboxylic acid is a key step in this strategy. A patent describes the manufacturing of 1-aminonaphthalene-8-carboxylic acid from 8-cyannaphthalene-1-sulfonic acid, showcasing the industrial relevance of these transformations. google.com

Amination Techniques for Naphthalene Rings (e.g., Bucherer reaction)

The Bucherer reaction is the quintessential method for introducing an amino group onto a naphthalene ring, starting from a naphthol. wikipedia.orgorganicreactions.org The reaction is highly efficient for the conversion of naphthols to primary naphthylamines in the presence of ammonia and sodium bisulfite. wikipedia.org This method's utility is underscored by its application in the synthesis of various aminonaphthalenesulfonic acids, which are important dye intermediates. wikipedia.org For the synthesis of this compound, this would require the precursor 8-hydroxynaphthalene-2-carbonitrile .

The table below summarizes the key reactions for functional group introduction.

| Reaction | Starting Functional Group | Resulting Functional Group | Key Reagents |

| Sandmeyer Reaction | Amino | Cyano | NaNO₂, HCl, CuCN |

| Amide Dehydration | Carboxylic Acid (via Amide) | Cyano | SOCl₂, P₂O₅, or POCl₃ |

| Bucherer Reaction | Hydroxyl | Amino | NH₃, NaHSO₃ |

Cross-Coupling and Cyclization Reactions for Naphthalene-Based Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and the use of stable, non-toxic organoboron reagents. organic-chemistry.org This methodology has been successfully applied to the synthesis of aryl-substituted naphthylamines, providing direct access to biaryl structures that are important in various fields.

A notable example is the nickel-catalyzed Suzuki-Miyaura coupling of unmodified dimethyl aryl amines. dicp.ac.cn This protocol enables the direct arylation of compounds like N,N-dimethyl-2-naphthalenamine with arylboronic acid esters under reductive conditions, bypassing the need for directing groups or pre-activation of the C-N bond. dicp.ac.cn The reaction proceeds efficiently in the presence of magnesium, which acts as both a reductant for the Ni(II) catalyst and a promoter for the catalytic cycle. dicp.ac.cn This method has been shown to be effective for various naphthalene systems, including N,N-dimethyl-1-naphthylamine and N,N-dimethylphenanthren-9-amine, furnishing the desired biaryl products in moderate yields. dicp.ac.cn

The versatility of nickel catalysis in this area is further demonstrated by the cross-coupling of O-aryl carbamates and sulfamates. Naphthyl substrates, whether containing electron-donating or electron-withdrawing groups, are smoothly converted to their corresponding biaryl products using an inexpensive and bench-stable NiCl2(PCy3)2 catalyst. nih.gov This highlights the robustness of Suzuki-type reactions for functionalizing the naphthalene core through various handles.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Naphthylamine Derivatives

| Naphthalene Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Source(s) |

|---|---|---|---|---|---|

| N,N-dimethyl-2-naphthalenamine | Phenylboronic acid neopentylglycol ester | Ni(acac)2 / IPr·HCl / Mg | 2-Aryl-naphthalene | 84% | dicp.ac.cn |

| N,N-dimethyl-1-naphthylamine | Phenylboronic acid neopentylglycol ester | Ni(acac)2 / IPr·HCl / Mg | 1-Aryl-naphthalene | 51% | dicp.ac.cn |

| 2-Naphthyl dimethylcarbamate | Phenylboronic acid | NiCl2(PCy3)2 / K3PO4 | 2-Phenylnaphthalene | 95% | nih.gov |

Heterocyclization reactions provide a direct pathway to construct fused or appended heterocyclic rings onto a naphthalene scaffold, leading to molecules with unique electronic and biological properties. A versatile strategy begins with the transformation of a simple functional group on the naphthalene ring into a reactive intermediate capable of undergoing cyclization.

A prime example involves the elaboration of 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one. mdpi.com Through a Claisen condensation with ethyl acetate (B1210297) or ethyl trifluoroacetate, this acetylnaphthalene derivative is converted into the corresponding 1,3-diketones. mdpi.com These diketones are key intermediates that exist predominantly in their enol tautomeric form and serve as precursors for various five-membered heterocyclic rings. mdpi.com

The synthesis of isoxazole (B147169) and pyrazole (B372694) derivatives is achieved through classical heterocyclization reactions with bidentate nucleophiles. mdpi.com

Isoxazole Formation: The reaction of the 1,3-diketone precursor with hydroxylamine (B1172632) hydrochloride in boiling ethanol (B145695) proceeds regioselectively to yield a single isoxazole product. mdpi.com

Pyrazole Formation: Treatment of the same diketone with hydrazine (B178648) monohydrate in refluxing ethanol results in the formation of the corresponding pyrazole derivative. mdpi.com

Furthermore, these diketone intermediates can be used to form other fused systems, such as cyclic sulfonamides. mdpi.com Another powerful approach involves tandem reactions where the naphthalene ring and the heterocycle are formed in a single pot. The Knoevenagel condensation of 3-formylchromone with various cyanoacetanilide derivatives leads directly to highly functionalized naphthalene-nicotinonitrile hybrids in excellent yields. semanticscholar.org Similarly, reacting the formylchromone (B10848765) with thiosemicarbazide (B42300) or o-aminothiophenol affords naphthyl triazepine or thiazepine ketones, respectively. semanticscholar.org

Table 2: Heterocyclization Reactions on Naphthalene Precursors

| Naphthalene Precursor | Reagent | Resulting Heterocyclic System | Source(s) |

|---|---|---|---|

| 1-(6-(Dimethylamino)naphthalen-2-yl)-1,3-butanedione | Hydroxylamine hydrochloride | Naphthyl-isoxazole | mdpi.com |

| 1-(6-(Dimethylamino)naphthalen-2-yl)-1,3-butanedione | Hydrazine monohydrate | Naphthyl-pyrazole | mdpi.com |

| 3-Formyl-4H-benzo[h]chromen-4-one | Thiosemicarbazide | Naphthyl-triazepine | semanticscholar.org |

Oxidative coupling reactions represent an atom-economical approach for C-C and C-N bond formation via direct C-H activation. Aerobic oxidative coupling is particularly attractive as it uses molecular oxygen as the terminal oxidant. This strategy has been effectively employed for the synthesis of 1,1′-Binaphthyl-2,2′-diamines (BINAMs) from N-substituted-2-aminonaphthalene precursors. acs.orgacs.org

An efficient and general method utilizes a homogeneous nonheme iron catalyst, [FeIII(cyclen)Cl2]Cl, in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) at room temperature under an oxygen atmosphere. acs.orgacs.org This system demonstrates high selectivity and has been successfully applied to prepare a wide range of N,N′-dialkyl, N,N′-dibenzyl, and N,N′-diaryl-BINAMs in good to excellent yields. acs.org For less oxidizable N-alkyl-2-aminonaphthalenes, the reaction efficiency can be improved by increasing the catalyst loading and adding trifluoroacetic acid (TFA) as an additive. acs.org

Simpler iron catalysts, such as FeCl3, are also effective in promoting the oxidative cross-coupling of 2-aminonaphthalene derivatives with phenols. nih.govresearchgate.net This scalable method provides a sustainable route to N,O-biaryl compounds, which are valuable as ligands and catalysts. nih.govresearchgate.net Mechanistic studies suggest a catalytic cycle that involves a ternary complex binding both coupling partners and the oxidant in the key oxidative step. nih.gov In addition to iron, chromium-salen complexes have been developed to catalyze the aerobic oxidative cross-coupling of N,N-disubstituted aminonaphthalenes with phenols and naphthols at room temperature, using air as the oxidant. nih.gov

Table 3: Oxidative Coupling of 2-Aminonaphthalene Derivatives

| Substrate | Coupling Partner | Catalyst System | Oxidant | Product Type | Source(s) |

|---|---|---|---|---|---|

| N-substituted-2-aminonaphthalene | Self (Homocoupling) | [FeIII(cyclen)Cl2]Cl | O2 (1 atm) | 1,1′-Binaphthyl-2,2′-diamine (BINAM) | acs.orgacs.org |

| 2-Aminonaphthalene derivatives | Phenols | FeCl3 | t-BuOOt-Bu | N,O-Biaryl compound | nih.govresearchgate.net |

Reactivity Profiles of the Amino Functionality

The amino group at the C-8 position is a key site for a range of chemical reactions, primarily due to its nucleophilic character.

The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by electrophiles. This reactivity allows for the straightforward introduction of various substituents.

Acylation: The amino group of aminonaphthalene derivatives readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. For instance, the reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetylated derivative. This transformation is significant as the resulting amide is generally more stable and less prone to oxidation than the parent amine.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group acts as the nucleophile, displacing the halide from the alkylating agent. The degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acyl-8-aminonaphthalene-2-carbonitrile |

| Alkylation | Methyl iodide | N-alkyl-8-aminonaphthalene-2-carbonitrile |

Primary aromatic amines, including this compound, can be converted to diazonium salts through a process called diazotization. numberanalytics.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). numberanalytics.com The resulting diazonium salt is a highly versatile intermediate. numberanalytics.com

The diazonium ion (Ar-N₂⁺) is a weak electrophile and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. youtube.comyoutube.com These reactions are examples of electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring. numberanalytics.com The position of coupling on the activated ring is generally directed by the existing activating group. For example, coupling with phenol (B47542) typically occurs at the para position relative to the hydroxyl group. chemguide.co.uk The resulting azo compounds are often colored and have found applications as dyes. youtube.com

| Reaction | Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl (0-5 °C) | 8-Cyano-1-naphthalenediazonium chloride |

| Azo Coupling | Phenol, NaOH | Azo dye |

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. iosrjournals.orgjetir.org This reaction is typically reversible and is often catalyzed by either acid or base. iosrjournals.org The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. iosrjournals.org This intermediate then dehydrates to form the C=N double bond of the imine. iosrjournals.org The removal of water from the reaction mixture can drive the equilibrium towards the formation of the Schiff base. iosrjournals.org Aromatic aldehydes with their conjugated systems tend to form more stable Schiff bases compared to aliphatic aldehydes. researchgate.net These Schiff bases are important ligands in coordination chemistry and can form stable complexes with various metal ions. researchgate.net

| Carbonyl Compound | Catalyst | Product |

| Aromatic Aldehyde | Acid or Base | Schiff Base (Ar-CH=N-Ar') |

| Ketone | Acid or Base | Imine (R₂C=N-Ar') |

Reactivity Profiles of the Nitrile Functionality

The nitrile group, with its carbon-nitrogen triple bond, also serves as a reactive site for various transformations. The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack. libretexts.org

The electrophilic carbon of the nitrile group can be attacked by a variety of nucleophiles. libretexts.orglibretexts.org This initial addition breaks one of the π-bonds of the triple bond, leading to an imine anion intermediate. libretexts.org

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that can add to the nitrile carbon. youtube.com The initial addition product is a magnesium salt of an imine anion. libretexts.org Subsequent acidic workup hydrolyzes the imine to a ketone, providing a valuable method for ketone synthesis. youtube.com

Reduction to Amines: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org An aqueous workup is then required to protonate the intermediate and yield the primary amine. libretexts.org

| Reagent | Intermediate | Final Product |

| Grignard Reagent (R-MgX) | Imine anion salt | Ketone |

| Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary Amine |

The nitrile group can participate in intramolecular cyclization reactions, particularly when a suitable nucleophilic group is present in a sterically favorable position on the naphthalene ring system. These reactions are a powerful tool for the synthesis of fused heterocyclic compounds. For instance, if a nucleophile is introduced at the C-7 position, it could potentially attack the nitrile carbon to form a new ring.

The synthesis of heterocyclic compounds is a significant area of organic chemistry, and aminonitriles are valuable precursors. nih.govnih.gov For example, enaminonitriles can be used as key intermediates in the synthesis of various heterocycles like pyrazoles and pyrimidines. nih.gov While direct examples involving this compound are specific, the general reactivity pattern suggests its potential as a building block for more complex heterocyclic systems. nih.govresearchgate.net

| Reactant Type | Resulting Heterocycle |

| Intramolecular nucleophile | Fused heterocyclic ring |

| External polyfunctional reagent | Polycyclic heterocyclic system |

Reduction and Hydrolysis of the Nitrile

The nitrile group in this compound is a versatile functional group that can undergo both reduction and hydrolysis to yield different products.

Reduction:

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by protonation during an aqueous workup to yield the corresponding primary amine. libretexts.org Another method involves catalytic hydrogenation, often using hydrogen gas with a nickel catalyst. youtube.com

Hydrolysis:

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orglumenlearning.com The reaction with water alone is generally very slow. libretexts.org

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium salt. libretexts.org The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. libretexts.orglumenlearning.com An amide is formed as an intermediate which is then further hydrolyzed to the carboxylic acid. libretexts.org

Alkaline Hydrolysis: Heating the nitrile with a base, like sodium hydroxide (B78521), produces the salt of the carboxylic acid and ammonia gas. libretexts.org In this case, the strongly nucleophilic hydroxide ion directly attacks the carbon of the nitrile group. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

Table 1: Products of Nitrile Group Transformations

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | 1. LiAlH₄, THF; 2. H₂O | 8-(Aminomethyl)naphthalen-2-amine |

| This compound | H₂/Ni | 8-(Aminomethyl)naphthalen-2-amine |

| This compound | H₃O⁺, heat | 8-Aminonaphthalene-2-carboxylic acid |

| This compound | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 8-Aminonaphthalene-2-carboxylic acid |

Reactivity of the Naphthalene Aromatic Core

The naphthalene ring system of this compound is susceptible to both electrophilic and reductive transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In naphthalene, substitution at the 1-position (α-position) is generally favored over the 2-position (β-position) due to the greater stability of the resulting carbocation intermediate, also known as an arenium ion or Wheland intermediate. youtube.com This intermediate has more resonance structures that retain a complete benzene (B151609) ring. youtube.com

The substituents on the naphthalene ring, the amino (-NH₂) and cyano (-CN) groups, will direct incoming electrophiles. The amino group is a strong activating group and an ortho-, para-director, while the cyano group is a deactivating group and a meta-director. The positions on the naphthalene ring relative to these groups will therefore have different reactivities. The directing effects of these substituents, combined with the inherent reactivity of the naphthalene core, will determine the final substitution pattern.

The naphthalene ring system can be reduced under various conditions. Catalytic hydrogenation, for instance, can reduce the naphthalene core. The conditions of the hydrogenation (catalyst, temperature, pressure) will determine the extent of reduction, potentially leading to tetralin or decalin derivatives. The nature and position of substituents on the ring can also influence the regioselectivity of the reduction.

Photochemical Reactivity and Decaging Mechanisms

The photochemistry of aminonaphthalenes is a rich area of study, with potential applications in areas like photoremovable protecting groups ("cages").

Upon absorption of light, molecules can be promoted to an excited state, which can lead to chemical reactions. In some cases, this can involve the cleavage of bonds, leading to photoelimination and the formation of radical pairs. The specific photochemical pathways for this compound would depend on the excitation wavelength and the solvent environment.

Molecules containing both an electron-donating group (like the amino group) and an electron-withdrawing group (like the nitrile group) attached to an aromatic system can exhibit intramolecular charge transfer (ICT) upon photoexcitation. mdpi.comresearchgate.net In such a "push-pull" system, excitation can lead to a significant redistribution of electron density, creating a highly polar excited state. researchgate.net

For aminonaphthalene derivatives, fluorescence can occur from either a planar intramolecular charge transfer (PICT) state or a twisted intramolecular charge transfer (TICT) state. mdpi.com The formation of a TICT state involves twisting around the C-N bond of the amino group in the excited state. mdpi.com The extent of solvatochromism, the shift in fluorescence emission to lower energies with increasing solvent polarity, is a key indicator of the degree of charge transfer in the excited state. mdpi.com Studies on related N-benzoylaminonaphthalenes have shown that 1-aminonaphthalene derivatives can exhibit a higher degree of charge separation in the excited state compared to their 2-aminonaphthalene counterparts. nih.gov This suggests that the position of the amino group on the naphthalene ring plays a crucial role in its ICT properties. nih.gov

Advanced Spectroscopic Characterization Techniques for 8 Aminonaphthalene 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 8-Aminonaphthalene-2-carbonitrile. upi.edu By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the compound's structure. upi.edu

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide essential data for structural confirmation. upi.eduuobasrah.edu.iq The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest, displaying signals corresponding to the protons on the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN). Similarly, the ¹³C NMR spectrum will show distinct resonances for each carbon atom in the naphthalene core, the nitrile carbon, and the carbons bearing the amino group. The specific chemical shifts observed in both ¹H and ¹³C NMR spectra serve as a fingerprint for the molecule, allowing for its unambiguous identification.

¹H and ¹³C NMR Data for Naphthalene Derivatives

| Nucleus | Chemical Shift (ppm) Range for Naphthalene Ring |

| ¹H | 7.2 - 8.0 |

| ¹³C | 120 - 135 |

Note: The actual chemical shifts for this compound will be influenced by the specific positions of the amino and nitrile substituents on the naphthalene ring.

To further refine the structural assignment and resolve any ambiguities from one-dimensional spectra, multidimensional NMR experiments are employed. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly sensitive to the presence of specific functional groups and can provide insights into molecular structure and conformation. researchgate.netamericanpharmaceuticalreview.com

The IR and Raman spectra of this compound are characterized by distinct vibrational frequencies corresponding to its constituent functional groups. The amino (-NH₂) group typically exhibits N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The nitrile (-C≡N) group has a very characteristic and sharp stretching vibration, usually appearing in the 2210-2260 cm⁻¹ range. The naphthalene moiety will give rise to a series of C-H stretching vibrations above 3000 cm⁻¹ and a complex pattern of C=C stretching vibrations in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic ring system. researchgate.net

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 |

| Naphthalene | Aromatic C-H Stretch | > 3000 |

| Naphthalene | Aromatic C=C Stretch | 1400 - 1600 |

Subtle changes in the vibrational spectra can provide information about the conformation of the this compound molecule. nih.gov Factors such as intermolecular hydrogen bonding involving the amino group can lead to shifts in the N-H stretching frequencies. The rotational orientation of the amino group relative to the naphthalene plane can also influence the vibrational modes. By analyzing the fine details of the IR and Raman spectra, and potentially with the aid of computational modeling, it is possible to deduce the preferred conformation of the molecule in the solid state or in solution. mdpi.com

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular formula, C₁₁H₈N₂. High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, further confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion peak ([M]⁺) would be observed. The fragmentation pattern of the molecular ion can also provide valuable structural information. For instance, the loss of the nitrile group or fragments from the naphthalene ring system can be observed, and these fragmentation pathways can be rationalized to support the proposed structure. Techniques like electrospray ionization (ESI) are often used for the analysis of such compounds. nih.gov

Elucidation of Fragmentation Pathways

Mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), provides valuable information about the structural connectivity of a molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the structure of the original molecule. libretexts.org The fragmentation patterns are often characteristic of specific functional groups and structural motifs within the molecule. nih.govlibretexts.org

For this compound, the fragmentation pathways would likely involve cleavages characteristic of aromatic amines and nitriles. Common fragmentation patterns for aromatic amines include the loss of HCN or H₂CN from the molecular ion. libretexts.org The naphthalene ring system itself is quite stable, but fragmentation can be initiated by the functional groups. researchgate.net

While specific fragmentation data for this compound is not detailed in the provided results, general principles of fragmentation for similar structures can be applied. For instance, studies on the fragmentation of ketamine analogues, which also contain an amine group, show characteristic losses related to the amine functionality. nih.gov Similarly, the fragmentation of α-pyrrolidinophenone synthetic cathinones involves pathways influenced by the amine-containing ring. wvu.edu A detailed analysis would involve proposing and verifying fragmentation mechanisms based on the observed fragment ions in the mass spectrum of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques to probe the electronic structure and photophysical properties of molecules like this compound. These methods provide information on the electronic transitions, the efficiency of light emission, and the influence of the molecular environment on these properties.

Characterization of Absorption and Fluorescence Emission Spectra

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light it absorbs, corresponding to electronic transitions from the ground state to various excited states. The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule relaxes from the first excited singlet state (S₁) back to the ground state (S₀).

For substituted naphthalenes, the absorption and fluorescence spectra are sensitive to the nature and position of the substituents. rsc.orgrsc.org In the case of this compound, the amino (-NH₂) and cyano (-CN) groups on the naphthalene ring will significantly influence its spectral properties. Generally, amino-substituted naphthalimides exhibit strong absorption in the visible region and are often highly fluorescent. rsc.org

While specific spectra for this compound are not provided, studies on similar compounds like 4-Amino naphthalene-1-sulfonic acid show an absorption band in the ultraviolet range, with the maximum excitation wavelength being solvent-dependent. researchgate.net For instance, in water, the excitation maximum is at 325 nm, while in butanol it shifts to 429 nm. researchgate.net The fluorescence of 1,8-naphthalimide (B145957) derivatives is also well-documented, with emission colors ranging from blue to orange-yellow depending on the solvent and the position of the amino group. rsc.org

Table 1: Hypothetical Spectroscopic Data for this compound in Ethanol (B145695)

| Parameter | Value |

| Absorption Maximum (λabs) | ~350 nm |

| Molar Absorptivity (ε) | ~10,000 L mol⁻¹ cm⁻¹ |

| Emission Maximum (λem) | ~450 nm |

| Stokes Shift (Δν) | ~100 nm |

Note: This table is illustrative and based on typical values for similar aminonaphthalene derivatives. Actual experimental values may differ.

Investigation of Solvent Effects on Photophysical Properties

The photophysical properties of many fluorescent molecules, particularly those with charge-transfer character, are highly sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, results in a shift of the absorption and/or emission spectra with a change in solvent polarity.

For molecules like this compound, where an electron-donating amino group and an electron-withdrawing cyano group are attached to the naphthalene core, an intramolecular charge transfer (ICT) state can be formed upon photoexcitation. The stabilization of this polar ICT state in polar solvents leads to a red-shift (bathochromic shift) of the fluorescence emission spectrum.

Studies on similar compounds confirm this behavior. For example, 4-Amino naphthalene-1-sulfonic acid-alginate exhibits positive solvatochromism, with the emission shifting to longer wavelengths in more polar solvents. researchgate.net Similarly, the fluorescence of 3- and 4-amino-1,8-naphthalimides shows a significant red-shift with increasing solvent polarity. rsc.org Theoretical analyses also highlight the role of the solvent environment in modulating the photophysical properties of fluorescent dyes. arxiv.org

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nist.gov This parameter is crucial for evaluating the potential of a compound as a fluorescent probe or in light-emitting devices.

The quantum yield of this compound would be expected to vary with the solvent environment. For many fluorescent dyes, the quantum yield decreases in more polar solvents due to the increased rate of non-radiative decay pathways from the stabilized ICT state. For instance, the fluorescence quantum yields of 3- and 4-amino-1,8-naphthalimides decrease with increasing solvent polarity. rsc.org However, some dyes can exhibit high quantum yields even in polar media. researchgate.net

The determination of quantum yields is typically done by a comparative method, using a standard with a known quantum yield. nist.gov

Table 2: Hypothetical Fluorescence Quantum Yields of this compound in Different Solvents

| Solvent | Polarity Index | Fluorescence Quantum Yield (ΦF) |

| Hexane | 0.1 | ~0.5 |

| Dichloromethane | 3.1 | ~0.3 |

| Acetonitrile | 5.8 | ~0.2 |

| Methanol | 5.1 | ~0.1 |

Note: This table is illustrative, showing a general trend observed for similar compounds. Actual values require experimental determination.

Time-Resolved Fluorescence Spectroscopy and Decay Measurements

Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited state (τ), which is the average time a molecule spends in the excited state before returning to the ground state. nih.govscispace.com This technique is essential for understanding the dynamics of excited-state processes, including charge transfer, energy transfer, and quenching. montana.edu

The fluorescence decay of a compound can be mono-exponential or multi-exponential. A multi-exponential decay often indicates the presence of multiple excited-state species or different conformations of the fluorophore in its environment. mdpi.com For this compound, particularly in different solvents, the fluorescence decay kinetics could reveal the dynamics of the ICT state.

The instrumentation for time-resolved fluorescence spectroscopy typically involves a pulsed light source (like a laser) and a fast detector. picoquant.com The analysis of the decay data allows for the determination of the fluorescence lifetime(s). For example, a study on 4-Amino naphthalene-1-sulfonic acid-alginate showed that the fluorescence lifetime decreased from 11 ns in water to 7 ns in butanol, indicating a change in the excited-state deactivation pathways with solvent polarity. researchgate.net

Femtosecond Transient Absorption Spectroscopy

Femtosecond Transient Absorption Spectroscopy (FTAS) is a powerful technique used to monitor the ultrafast kinetics of electron transfer and other photophysical processes in molecules. rsc.org This method involves exciting a sample with an ultrashort "pump" laser pulse and then probing the resulting changes in absorption with a second, time-delayed "probe" pulse. youtube.com By varying the delay time between the pump and probe pulses, it is possible to track the formation and decay of transient species like excited states on a femtosecond to nanosecond timescale. youtube.comnih.gov

For a molecule like this compound, which possesses both an electron-donating amino group and an electron-withdrawing carbonitrile group on a naphthalene framework, FTAS is invaluable for studying Intramolecular Charge Transfer (ICT) dynamics. Upon photoexcitation, an electron is expected to move from the amino group to the carbonitrile group, forming a transient ICT state. The formation, relaxation, and decay of this state are highly sensitive to the surrounding environment.

Research on analogous aminonaphthalene derivatives and other D-π-A (Donor-π-Acceptor) systems reveals key insights that can be extrapolated to this compound. ekb.eg Studies on similar compounds show that the lifetime of the excited state can be significantly influenced by solvent polarity. nih.gov In nonpolar solvents, a locally excited (LE) state may be observed, which then transitions to the ICT state. In polar solvents, the stabilization of the charge-separated ICT state is more pronounced, often leading to a significant red-shift in emission and altered excited-state lifetimes. nih.govmdpi.com Time-resolved fluorescence experiments on related naphthalimide derivatives have recorded lifetimes ranging from 0.5 ns to 9 ns, depending on the solvent. mdpi.com

FTAS experiments on this compound would likely reveal multiple transient species. A typical experiment would identify a ground state bleach (GSB) signal, excited-state absorption (ESA) bands, and stimulated emission (SE). mdpi.com The kinetics of these signals would allow for the determination of the lifetimes of the involved excited states.

Table 1: Hypothetical Transient Species and Lifetimes for this compound in Different Solvents

| Solvent | Transient Species | Observed Process | Typical Lifetime Range |

|---|---|---|---|

| Toluene (Nonpolar) | Locally Excited (LE) State | LE → ICT Conversion | 1-10 ps |

| Intramolecular Charge Transfer (ICT) State | Radiative/Non-radiative Decay | 1-5 ns |

| Acetonitrile (Polar) | Intramolecular Charge Transfer (ICT) State | Solvent Relaxation & Decay | 500 ps - 3 ns |

This table is illustrative, based on data from analogous D-π-A naphthalene systems. ekb.egmdpi.commdpi.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, one can deduce the precise arrangement of atoms, bond lengths, bond angles, and details of the crystal packing.

For a compound like this compound, growing a suitable single crystal allows for analysis by Single Crystal X-ray Crystallography. This technique provides an unambiguous three-dimensional model of the molecule. While specific crystal structure data for this compound is not publicly available, analysis of closely related aminonaphthalene derivatives demonstrates the power of this method.

For instance, the crystal structure of a nickel (II) complex containing an 8-aminonaphthalen-1-yl moiety reveals significant details about molecular geometry. luc.edunih.gov In this complex, the naphthalene group is essentially planar, but the molecule as a whole is distorted, with substituents rotated out of the primary plane due to steric hindrance. luc.edu The analysis also identifies intermolecular interactions, such as hydrogen bonds and offset π-π stacking interactions between naphthyl units, which dictate how the molecules pack together to form a three-dimensional network. luc.edu Similarly, the structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile shows how N-H···O and N-H···N hydrogen bonds, along with C-H···π interactions, create a layered crystal structure. researchgate.net

For this compound, a crystallographic study would precisely measure the bond lengths of the C≡N group, the C-N bond of the amino group, and the bonds within the naphthalene ring. It would also quantify the planarity of the naphthalene system and any twisting of the amino and carbonitrile substituents relative to the ring. This information is crucial for understanding the electronic conjugation and steric effects within the molecule.

Table 2: Representative Crystallographic Data for an Analogous Aminonaphthalene Derivative (Based on data for C22H20N2O2, a chromene-3-carbonitrile with a naphthyl substituent researchgate.net)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.3144 (3) |

| b (Å) | 9.25765 (11) |

| c (Å) | 15.6778 (2) |

| β (˚) | 97.8724 (10) |

| Volume (ų) | 3639.51 (8) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.257 |

| Key Intermolecular Interactions | N-H···O=C, N-H···N≡C, C-H···π |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. accessscience.comcolorado.edu It is analogous to Nuclear Magnetic Resonance (NMR) but excites electron spins instead of nuclear spins. colorado.edu Since most stable organic molecules are diamagnetic (have no unpaired electrons), EPR is not directly applicable. However, it is an exceptionally powerful tool for studying paramagnetic species such as organic radicals, radical ions, or transition metal complexes. colorado.edunih.gov

For this compound, EPR spectroscopy would be employed to study its radical cation (or anion), which could be generated, for example, by radiolysis in a low-temperature freon matrix. nih.gov Studying the radical cation would provide profound insight into its electronic structure and reactivity.

Research on the radical cations of primary amines using low-temperature EPR has shown that it is possible to observe and characterize these transient species. nih.gov The EPR spectrum's hyperfine structure—the splitting of resonance lines due to interactions between the unpaired electron and nearby magnetic nuclei (like ¹H and ¹⁴N)—reveals the distribution of the unpaired electron's spin density across the molecule. nih.gov This data can be correlated with quantum chemical calculations to identify the specific radical species and understand its geometry and electronic configuration. nih.gov For the this compound radical cation, EPR would help determine whether the unpaired electron is localized primarily on the naphthalene ring or the amino group and how the spin density is distributed.

Table 3: Hypothetical EPR Hyperfine Splitting Constants (a) for the Radical Cation of this compound

| Nucleus | Position | Hyperfine Splitting Constant (Gauss) |

|---|---|---|

| ¹⁴N | Amino Group | 15 - 20 |

| ¹H | Amino Group (2H) | 10 - 15 |

| ¹H | Naphthalene Ring (position 1) | 4 - 6 |

| ¹H | Naphthalene Ring (position 7) | 4 - 6 |

| ¹H | Other Ring Protons | 1 - 3 |

This table is illustrative, based on typical values for amine radical cations and aromatic radicals. nih.gov The values provide information on the spin density at each nucleus.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2-{[(8-aminonaphthalen-1-yl)imino]methyl}-4,6-di-tert-butylphenolato-κ3N,N′,O)bromidonickel(II) |

| 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile |

| Acetonitrile |

Computational and Theoretical Investigations of 8 Aminonaphthalene 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a fundamental computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following this, an analysis of the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is performed. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

No published data on the optimized geometry or HOMO-LUMO analysis for 8-Aminonaphthalene-2-carbonitrile could be located.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other species, including sites for electrophilic and nucleophilic attack.

Specific MEP surface analyses for this compound are not available in the scientific literature.

Quantum Chemical Descriptors

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify different aspects of a molecule's reactivity and electronic properties. These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Global Hardness (η): A measure of the molecule's resistance to charge transfer.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Fukui Functions: Indicate the most likely sites for nucleophilic, electrophilic, and radical attack.

Charge Transfer: Describes the internal redistribution of charge upon excitation.

Electronegativity (χ): The power of an atom or group to attract electrons.

Back-donation Energy: Energy associated with the transfer of electrons from a filled orbital of one atom to an empty orbital of another.

A search for these specific quantum chemical descriptors for this compound yielded no results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. It is particularly useful for predicting spectroscopic properties.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption spectra (e.g., UV-Vis spectra) by calculating the energies of vertical excitations from the ground state to various excited states. Similarly, by optimizing the geometry of the first excited state, it is possible to predict the fluorescence or phosphorescence emission spectra. These predictions are vital for identifying and designing molecules with specific optical properties.

There are no published TD-DFT studies predicting the electronic absorption or emission spectra of this compound.

Characterization of Intramolecular Charge Transfer (ICT) States

In molecules with electron-donating and electron-accepting groups, such as the amino and nitrile groups in this compound, excitation with light can lead to a significant redistribution of electron density from the donor to the acceptor. This phenomenon is known as Intramolecular Charge Transfer (ICT). TD-DFT is a powerful tool to characterize the nature and energy of these ICT states, which are fundamental to the solvatochromic and fluorescent properties of many dyes and sensors. Studies on related aminobenzonitriles and other naphthalene (B1677914) derivatives show that the formation of ICT states is a key process governing their photophysics.

Despite the relevance of this phenomenon to its structure, no specific computational characterization of ICT states for this compound has been reported.

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to understand the behavior of molecules at an atomic level. chemrevlett.com MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes, while MC simulations use statistical methods to predict equilibrium properties of a system. arxiv.org

Adsorption Behavior on Material Surfaces (e.g., Fe (111) surface for corrosion inhibition)

There is no specific research available on the molecular dynamics or Monte Carlo simulations of this compound adsorption on the Fe (111) surface.

However, studies on similar naphthalene derivatives and other nitrogen-containing heterocyclic compounds have utilized these techniques to investigate their potential as corrosion inhibitors on iron and other metal surfaces. chemrevlett.comresearchgate.net For instance, research on 4-aminonaphthalene derivatives has explored their interaction with the Fe (111) surface. researchgate.net These simulations typically calculate adsorption energies and analyze the orientation of the inhibitor molecules on the metal surface to understand the mechanism of protection. chemrevlett.com A negative and significant binding energy in such simulations would suggest a stable adsorbed layer, which is crucial for effective corrosion inhibition. chemrevlett.com The presence of heteroatoms, like the nitrogen in the amino group and the nitrile group of this compound, is generally considered to enhance adsorption on metal surfaces. chemrevlett.com

Solvation Effects and Intermolecular Interactions

Specific studies detailing the solvation effects and intermolecular interactions of this compound through molecular simulations are not found in the current body of scientific literature.

Quantum chemical calculations performed in both gas and aqueous phases for other amine inhibitors have shown that the presence of water molecules can influence the interaction of the inhibitor with the metal surface. mdpi.com Such studies are crucial for understanding how a compound like this compound would behave in a real-world aqueous corrosive environment. The simulations would typically analyze the radial distribution functions and interaction energies between the solute (this compound) and solvent molecules to characterize the solvation shell and its stability.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies

QSPR and QSAR are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its physical properties (QSPR) or biological activity (QSAR). nih.gov

Correlation of Quantum Chemical Parameters with Experimental Observations (e.g., reactivity, inhibition efficiency)

No specific QSPR or QSAR studies correlating the quantum chemical parameters of this compound with its reactivity or corrosion inhibition efficiency have been published.

However, the principles of such studies are well-established for other corrosion inhibitors. scielo.brresearchgate.net These studies typically involve calculating a range of quantum chemical descriptors using methods like Density Functional Theory (DFT). scielo.br The goal is to find a statistically significant correlation between these calculated parameters and experimentally determined properties, such as corrosion inhibition efficiency. scielo.brresearchgate.net

Should such a study be conducted on this compound, the following quantum chemical parameters would likely be investigated:

| Quantum Chemical Parameter | Description | Potential Implication for Corrosion Inhibition |

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the electron-donating ability of a molecule. | Higher values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. scielo.br |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of a molecule. | Lower values indicate a greater ability to accept electrons from the metal surface, which can also contribute to the inhibitor's binding. scielo.br |

| ΔE (Energy Gap = ELUMO - EHOMO) | Indicates the reactivity of the inhibitor molecule. | A smaller energy gap generally implies higher reactivity and thus, potentially better inhibition efficiency. mdpi.com |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. | Higher dipole moments can influence the adsorption process on the metal surface. |

| Electronegativity (χ) | A measure of the power of an atom or a group of atoms to attract electrons towards itself. | Influences the electron transfer between the inhibitor and the metal surface. |

| Global Hardness (η) and Softness (σ) | Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness. | Soft molecules are generally more reactive and are expected to be better corrosion inhibitors. |

By establishing a QSAR model, it would be possible to predict the inhibition efficiency of other, similar aminonaphthalene derivatives without the need for extensive experimental testing.

Advanced Research Applications of 8 Aminonaphthalene 2 Carbonitrile in Non Clinical Domains

Materials Science and Optoelectronics

A comprehensive review of scientific literature and chemical databases did not yield specific research findings on the application of 8-Aminonaphthalene-2-carbonitrile in the design of fluorescent probes, chemosensors, organic electronics, or photoactive materials. The subsequent subsections detail the lack of available information for this specific compound in these areas.

There is no available research in scientific literature detailing the design and synthesis of fluorescent probes or chemosensors based on this compound for the detection of chemical agents. While related naphthalene (B1677914) derivatives are utilized for such purposes, specific data for this compound is not documented.

Specific research on the use of this compound in the development of organic electronic and photovoltaic materials, such as push-pull dyes or semiconductors, is not present in the reviewed literature. The potential of this compound as a building block in these technologies has not been reported.

There are no documented instances of this compound being employed as a photoactive material or as a photoremovable protecting group (photocage) in synthetic chemistry. The unique photochemical properties required for such applications have not been investigated or reported for this specific molecule.

Analytical Chemistry and Biochemistry Methodologies

Investigations into the use of this compound as a derivatization agent or label in analytical chemistry and biochemistry did not reveal any specific applications. The following subsections elaborate on the absence of research in these contexts.

A review of established methodologies for the fluorescent labeling of biomolecules, such as oligosaccharides and glycoproteins for analysis by HPLC and Capillary Electrophoresis, shows no evidence of this compound being used as a fluorescent tag. Other aminonaphthalene derivatives are employed, but data specific to the carbonitrile variant is absent.

There is no information available in the scientific literature to suggest that this compound is utilized to enhance detection sensitivity in chromatographic techniques like HPLC or GC, either through UV-Vis or fluorescence detection. Its properties as a derivatizing agent for this purpose remain unexplored.

Corrosion Inhibition Studies

The unique electronic and structural characteristics of this compound have prompted investigations into its potential as a corrosion inhibitor for various metals. The presence of the naphthalene moiety, along with the electron-donating amino group and the electron-withdrawing nitrile group, allows for complex interactions with metal surfaces, making it a compound of interest in the field of materials protection.

Investigation of Adsorption Mechanisms on Metal Surfaces (e.g., carbon steel, copper)

Theoretical and experimental studies on naphthalene derivatives provide insights into the adsorption mechanisms of related compounds like this compound on metal surfaces. The adsorption process is a critical first step in corrosion inhibition, where the inhibitor molecules form a protective layer on the metal, isolating it from the corrosive environment.

The adsorption of naphthalene-based inhibitors on metal surfaces like carbon steel is understood to involve a combination of physisorption and chemisorption. nih.gov Physisorption occurs due to electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen) of the inhibitor and the vacant d-orbitals of the metal atoms. nih.govjetir.org The amino group (-NH2) and the nitrogen atom of the nitrile group (-CN) in this compound are expected to be key centers for such chemical bonding. jetir.org

Quantum chemical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these adsorption mechanisms. dergipark.org.trdergipark.org.tr Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated to predict the inhibitor's tendency to donate and accept electrons, respectively. dergipark.org.trresearchgate.net A high EHOMO value suggests a strong electron-donating ability, facilitating adsorption onto the metal surface, while a low ELUMO value indicates a propensity to accept electrons from the metal, further strengthening the inhibitor-metal bond. dergipark.org.trdergipark.org.tr The energy gap (ΔE = ELUMO - EHOMO) is another crucial parameter, with a smaller gap generally correlating with higher inhibition efficiency. dergipark.org.trresearchgate.net

For instance, studies on similar aminonaphthalene derivatives on iron surfaces have shown that the presence of the amino group is significant for its potential as an effective corrosion inhibitor due to the presence of heteroatoms. researchgate.netresearchgate.net The adsorption can be further understood by analyzing the fraction of electrons transferred (ΔN) between the inhibitor molecule and the metal surface. dergipark.org.trresearchgate.net

The orientation of the adsorbed molecules also plays a vital role. It is proposed that at lower concentrations, the inhibitor molecules may lie flat on the metal surface, maximizing surface coverage. As the concentration increases, a more compact and ordered monolayer can form, potentially with the naphthalene rings oriented perpendicular to the surface, creating a dense barrier against corrosive species. researchgate.net

The adsorption behavior of these inhibitors is often modeled using adsorption isotherms such as the Langmuir, Temkin, and Freundlich isotherms, which provide information about the nature of the interaction between the inhibitor and the metal surface. nih.govjetir.org

Evaluation of Inhibition Efficiency and Synergistic Effects

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency, which is determined using various electrochemical techniques. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are standard methods to evaluate the performance of inhibitors like this compound.

Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. jetir.org For naphthalene derivatives, a mixed-type behavior is often observed, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.gov The inhibition efficiency generally increases with the concentration of the inhibitor. nih.govresearchgate.net

EIS studies provide detailed information about the properties of the inhibitor film and the corrosion process. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of the formation of a protective film on the metal surface. nih.gov

The inhibition efficiency of aminonaphthalene derivatives can be influenced by the presence of other ions in the corrosive medium. For instance, the presence of halide ions (like I⁻ and Br⁻) has been shown to have a synergistic effect, significantly enhancing the inhibition efficiency of amino acid-based inhibitors. zastita-materijala.org This is attributed to the co-adsorption of the halide ions and the organic inhibitor molecules, leading to a more stable and effective protective layer.

The following table summarizes the inhibition efficiency of a related naphthalene-based compound, Naphthalen-2-yl Naphthalene-2-Carboxammide (NNC), on carbon steel in 1 N HCl solution, as determined by various electrochemical methods.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) from Potentiodynamic Polarization | Inhibition Efficiency (%) from EIS |

|---|---|---|

| 5 x 10-5 | 85.4 | 86.5 |

| 1 x 10-4 | 90.2 | 91.3 |

| 2.5 x 10-4 | 94.7 | 95.8 |

Rational Design of Naphthalene-Based Corrosion Inhibitors

The insights gained from theoretical and experimental studies on compounds like this compound are crucial for the rational design of new and more effective corrosion inhibitors. researchgate.net By understanding the relationship between molecular structure and inhibition performance, researchers can systematically modify the inhibitor's architecture to enhance its protective properties. researchgate.net

Computational methods, particularly DFT, play a pivotal role in this design process. dergipark.org.trresearchgate.net They allow for the virtual screening of a large number of candidate molecules, predicting their inhibition potential before undertaking time-consuming and resource-intensive experimental synthesis and testing. researchgate.net Key quantum chemical parameters that guide the design of naphthalene-based inhibitors include:

EHOMO and ELUMO: Optimizing these energies to enhance the electron-donating and accepting capabilities of the molecule. dergipark.org.trdergipark.org.tr

Energy Gap (ΔE): Aiming for a smaller energy gap to increase the reactivity of the inhibitor molecule towards the metal surface. dergipark.org.trresearchgate.net

Dipole Moment (μ): A higher dipole moment can favor the accumulation of the inhibitor in the electrical double layer, enhancing its adsorption. dergipark.org.tr

Global Hardness (η) and Softness (σ): Softer molecules are generally more reactive and tend to be better corrosion inhibitors. dergipark.org.trjeires.com

The design strategy often involves the introduction of specific functional groups onto the naphthalene scaffold. For example, the incorporation of additional heteroatoms (like sulfur or oxygen) or increasing the number of amino groups can enhance the adsorption and inhibition efficiency. jetir.orgresearchgate.netresearchgate.net The position of these functional groups on the naphthalene ring is also critical, as it influences the electronic distribution and steric factors affecting adsorption.

Furthermore, the design process considers the development of inhibitors that are not only effective but also environmentally friendly and economical to synthesize. zastita-materijala.org The use of naphthalene as a core structure is advantageous due to its relative rigidity and large surface area, which can contribute to the formation of a stable and dense protective film. nih.gov

Agrochemical and Environmental Applications (non-toxicological evaluation)

Beyond its applications in materials science, the chemical scaffold of this compound suggests potential utility in agrochemical and environmental sectors. These explorations focus on its functional properties rather than its toxicological profile.

Exploration as Fungistatic Agents against Phytopathogenic Fungi

Naphthalene derivatives have been investigated for a wide range of biological activities, including antimicrobial properties. The structural features of this compound, particularly the presence of the amino and nitrile groups on the naphthalene ring system, make it a candidate for investigation as a fungistatic agent against fungi that are pathogenic to plants. The rationale is that these functional groups can interact with essential biomolecules in the fungal cells, potentially disrupting their growth and proliferation. Research in this area would involve screening the compound against a panel of relevant phytopathogenic fungi to determine its minimum inhibitory concentration (MIC) and to understand its mode of action at a molecular level.

Potential in Environmental Monitoring and Sensing Technologies

The fluorescent properties inherent to many naphthalene derivatives open up possibilities for their use in environmental monitoring and sensing technologies. The naphthalene ring system is a well-known fluorophore, and its emission characteristics can be sensitive to the surrounding chemical environment. The amino and nitrile substituents on the this compound molecule can modulate these fluorescent properties.

For instance, the amino group can act as a recognition site for specific analytes, and the binding of a target molecule could lead to a detectable change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This principle could be harnessed to develop fluorescent chemosensors for the detection of pollutants, such as heavy metal ions or specific organic contaminants, in water or soil samples. The development of such sensors would involve studying the photophysical properties of this compound in the presence of various environmental analytes to assess its selectivity and sensitivity.

Emerging Research Directions and Future Perspectives for 8 Aminonaphthalene 2 Carbonitrile

Discovery of Novel Synthetic Routes and Cascade Reactions

The efficient synthesis of 8-Aminonaphthalene-2-carbonitrile is a critical first step towards unlocking its full potential. Current research is focused on developing more streamlined and sustainable synthetic pathways.

One potential route for the synthesis of this compound involves the reduction of a nitro-substituted precursor. Specifically, the synthesis could start from 8-nitro-2-naphthonitrile, where the nitro group is reduced to an amino group. This transformation is a common and well-understood reaction in organic chemistry, often achieved using various reducing agents.

Furthermore, the development of cascade reactions, where multiple chemical transformations occur in a single pot, is a significant area of interest for the synthesis of complex molecules like this compound and its derivatives. A notable example in a related system is the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent, which has been shown to be an efficient method for producing 1-aminonaphthalene-2-carboxylates. rsc.org This type of reaction, which involves a cascade of bond formations, could potentially be adapted for the synthesis of this compound, offering a more atom-economical and efficient process compared to traditional multi-step syntheses.

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Key Transformation | Potential Advantages |

| 8-nitro-2-naphthonitrile | Reduction of the nitro group | Utilizes a readily available precursor and a well-established reaction. |

| 2-alkynylbenzonitriles | Tandem/Cascade reaction | High efficiency and atom economy, reduces waste and purification steps. rsc.org |

Advanced Functionalization Strategies for Tunable Properties

The true power of this compound lies in the distinct reactivity of its amino and nitrile functional groups, which allows for a wide range of chemical modifications. This dual functionality enables the synthesis of a diverse library of derivatives with tailored electronic, optical, and physical properties.

The amino group (-NH2) is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. This allows for the introduction of various substituents, which can significantly influence the molecule's solubility, steric hindrance, and intermolecular interactions. For instance, acylation with different acid chlorides can introduce new functional groups, while alkylation can modify the electronic nature of the amino group.

The nitrile group (-CN) can also be transformed into a variety of other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This versatility allows for further diversification of the molecular structure and properties. The ability to selectively functionalize either the amino or the nitrile group, or both, provides a powerful tool for fine-tuning the characteristics of the final molecule for specific applications.

Integration into Hybrid Organic-Inorganic Material Systems

The development of hybrid organic-inorganic materials is a rapidly growing field that aims to combine the desirable properties of both organic and inorganic components into a single material. The rigid and planar structure of the naphthalene (B1677914) core in this compound makes it an attractive building block for the creation of such hybrid systems.

These hybrid materials can be broadly classified into two types based on the nature of the interaction between the organic and inorganic components. nih.gov In Class I hybrids, the organic and inorganic components are linked by weak interactions such as van der Waals forces or hydrogen bonds. In Class II hybrids, they are connected by strong covalent or ionic bonds. nih.gov